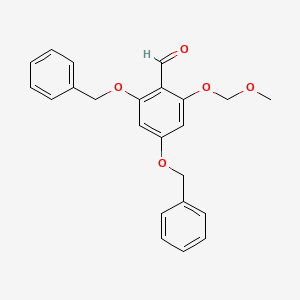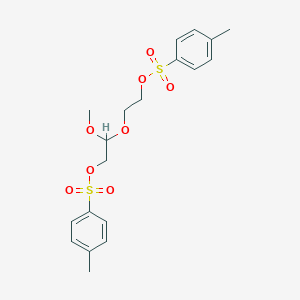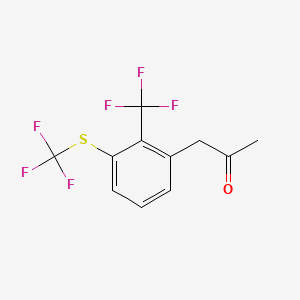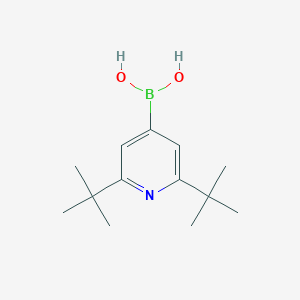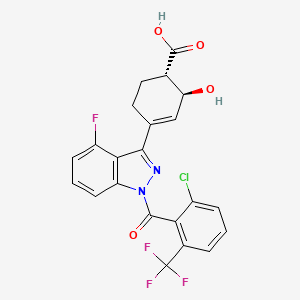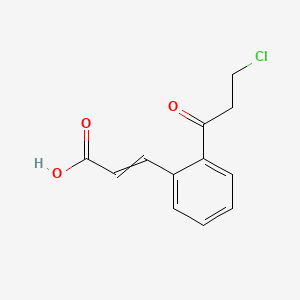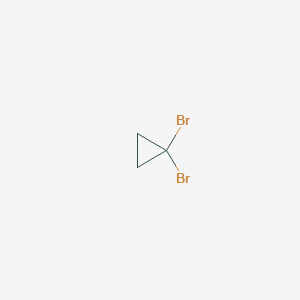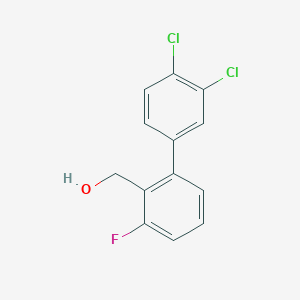![molecular formula C10H27ClOSi3 B14071969 {Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane) CAS No. 101017-25-8](/img/structure/B14071969.png)
{Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [chloro(methoxydimethylsilyl)methylene]bis[trimethyl- (9CI)] is a specialized organosilicon compound. It is characterized by the presence of silicon atoms bonded to organic groups, which imparts unique chemical properties. This compound is used in various industrial and research applications due to its reactivity and ability to form stable bonds with other elements.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [chloro(methoxydimethylsilyl)methylene]bis[trimethyl- (9CI)] typically involves the reaction of chlorotrimethylsilane with methoxydimethylsilylmethylene compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions with moisture or oxygen. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure consistent product quality. The final product is purified using distillation or chromatography techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [chloro(methoxydimethylsilyl)methylene]bis[trimethyl- (9CI)] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation Reactions: Forms siloxane bonds with other silane compounds.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, thiols.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.
Major Products
Silanols: Formed through hydrolysis.
Siloxanes: Formed through condensation reactions.
Substituted Silanes: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Silane, [chloro(methoxydimethylsilyl)methylene]bis[trimethyl- (9CI)] is used in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing silicon-containing groups into molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Used in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The compound exerts its effects through the formation of stable silicon-oxygen or silicon-carbon bonds. These bonds are formed through nucleophilic substitution or condensation reactions. The silicon atom in the compound acts as a Lewis acid, facilitating the formation of these bonds. The molecular targets include hydroxyl, amino, and carboxyl groups in organic molecules, which react with the silicon atom to form stable products.
Comparación Con Compuestos Similares
Similar Compounds
Chlorotrimethylsilane: Similar in structure but lacks the methoxydimethylsilylmethylene group.
Trimethylsilyl Chloride: Another similar compound used in organic synthesis.
Dimethyldichlorosilane: Contains two chlorine atoms and is used in the production of silicone polymers.
Uniqueness
Silane, [chloro(methoxydimethylsilyl)methylene]bis[trimethyl- (9CI)] is unique due to the presence of both methoxydimethylsilylmethylene and trimethylsilyl groups, which impart distinct reactivity and stability
Propiedades
Número CAS |
101017-25-8 |
|---|---|
Fórmula molecular |
C10H27ClOSi3 |
Peso molecular |
283.03 g/mol |
Nombre IUPAC |
[chloro-bis(trimethylsilyl)methyl]-methoxy-dimethylsilane |
InChI |
InChI=1S/C10H27ClOSi3/c1-12-15(8,9)10(11,13(2,3)4)14(5,6)7/h1-9H3 |
Clave InChI |
ZKROVOFYNUHXAN-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




